molecular formula C8H7BrClN3 B13120152 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13120152
M. Wt: 260.52 g/mol
InChI Key: XGDHKDYWVKMULR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound It is characterized by the presence of a bromomethyl group, a chlorine atom, and a methyl group attached to a pyrazolo[4,3-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like LiAlH4 in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-methyl-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.

Scientific Research Applications

3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting kinase enzymes.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine: Similar structure but lacks the pyrazolo[4,3-c]pyridine ring system.

    6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Lacks the bromomethyl group.

    3-(Chloromethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness

3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of its bromomethyl, chlorine, and methyl substituents on the pyrazolo[4,3-c]pyridine ring system. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

3-(bromomethyl)-6-chloro-1-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H7BrClN3/c1-13-7-2-8(10)11-4-5(7)6(3-9)12-13/h2,4H,3H2,1H3

InChI Key

XGDHKDYWVKMULR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=NC=C2C(=N1)CBr)Cl

Origin of Product

United States

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